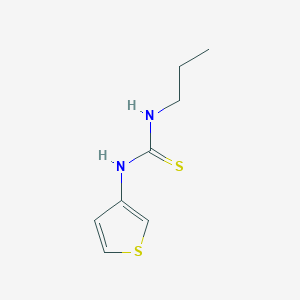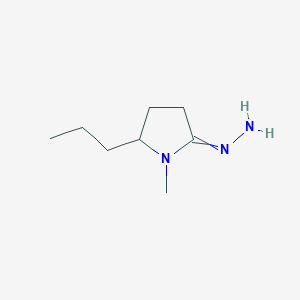
(3R)-3-tert-Butylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-tert-Butylcyclohex-1-ene: is an organic compound characterized by a cyclohexene ring with a tert-butyl group attached to the third carbon in the R configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-tert-Butylcyclohex-1-ene typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Addition of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of cyclohexene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Isomerization: The resulting product is then subjected to isomerization to ensure the tert-butyl group is in the R configuration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation.
Purification: Employing distillation and crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3R)-3-tert-Butylcyclohex-1-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into saturated cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the tert-butyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, Lewis acids, and bases.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (3R)-3-tert-Butylcyclohex-1-ene is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of cyclohexene derivatives in biological systems.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new pharmaceuticals due to its unique structural properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which (3R)-3-tert-Butylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The cyclohexene ring allows for π-π interactions and other non-covalent interactions, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
(3S)-3-tert-Butylcyclohex-1-ene: The S enantiomer of the compound, differing in the configuration of the tert-butyl group.
Cyclohexene: The parent compound without the tert-butyl group.
tert-Butylcyclohexane: A saturated analog where the double bond is reduced.
Uniqueness:
Stereochemistry: The R configuration of the tert-butyl group in (3R)-3-tert-Butylcyclohex-1-ene provides unique stereochemical properties that influence its reactivity and interactions.
Reactivity: The presence of the tert-butyl group enhances the compound’s stability and reactivity compared to cyclohexene.
Propriétés
Numéro CAS |
61062-49-5 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(3R)-3-tert-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3/t9-/m0/s1 |
Clé InChI |
FQOILKXUWLDCJM-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CCCC=C1 |
SMILES canonique |
CC(C)(C)C1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)

![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)

![(2Z)-3-(Diphenylmethyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14593437.png)

![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)


